Cas no 1021208-30-9 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide)
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorofenossi)acetamide è un composto organico sintetico che combina una struttura indolica acetilata con un gruppo fenossi fluorurato. La sua struttura chimica unica conferisce proprietà farmacologiche potenzialmente interessanti, in particolare come intermedio nella sintesi di farmaci ad attività biologica mirata. La presenza del gruppo 4-fluorofenossi migliora la stabilità metabolica e la selettività di legame, mentre l'indolo acetilato può favorire l'interazione con specifici target proteici. Questo composto mostra potenziale applicazione nella ricerca di nuovi agenti terapeutici, grazie alla sua capacità di modulare vie biochimiche specifiche. La sua purezza e la riproducibilità sintetica lo rendono adatto per studi preclinici approfonditi.
1021208-30-9 structure
Product Name:N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide
Numero CAS:1021208-30-9
MF:C18H17FN2O3
MW:328.337588071823
CID:6175759
PubChem ID:25851979
Update Time:2025-08-05
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide
- AKOS024498210
- F5098-1071
- N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-fluorophenoxy)acetamide
- N-(1-acetylindolin-6-yl)-2-(4-fluorophenoxy)acetamide
- 1021208-30-9
-
- Inchi: 1S/C18H17FN2O3/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23)
- Chiave InChI: WXUHYARSYSGTLR-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1)OCC(NC1C=CC2=C(C=1)N(C(C)=O)CC2)=O
Proprietà calcolate
- Massa esatta: 328.12232057g/mol
- Massa monoisotopica: 328.12232057g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 465
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 58.6Ų
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5098-1071-2μmol |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1071-5μmol |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1071-10μmol |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1071-20μmol |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1071-1mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1071-2mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1071-3mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1071-4mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1071-5mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1071-10mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 10mg |
$79.0 | 2023-09-10 |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
1021208-30-9 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso